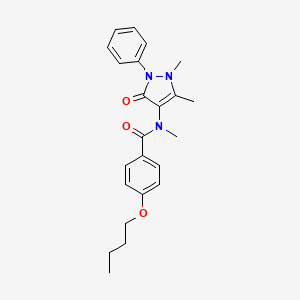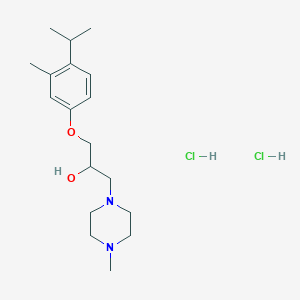![molecular formula C19H19N3O6S B4996497 ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate, also known as NpST, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology.
Mécanisme D'action
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate works by inhibiting the activity of enzymes and proteins through covalent modification. The sulfonyl group of this compound reacts with the active site of the enzyme or protein, causing a conformational change that inhibits its activity. This mechanism of action has been studied extensively in the context of COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of MMP activity leads to a decrease in the degradation of extracellular matrix proteins, which are involved in tissue remodeling and tumor growth. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations as well. Its covalent modification mechanism of action can lead to off-target effects, making it difficult to study specific enzymes or proteins. Additionally, its potential use as a herbicide and insecticide raises concerns about its environmental impact.
Orientations Futures
There are several future directions for research on ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate. One area of interest is the development of more specific inhibitors that target specific enzymes or proteins. Another area of interest is the use of this compound as a tool for studying protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of inflammation and cancer. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology. Its covalent modification mechanism of action has been studied extensively in the context of COX-2 and MMPs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more specific inhibitors and the use of this compound as a tool for studying protein-protein interactions.
Méthodes De Synthèse
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate can be synthesized by reacting ethyl tryptophanate with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been used successfully by researchers to obtain this compound with high purity and yield.
Applications De Recherche Scientifique
Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has been studied extensively for its potential use in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In biotechnology, this compound has been used as a tool to study the function of enzymes and proteins.
Propriétés
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-2-28-19(23)18(11-13-12-20-17-6-4-3-5-16(13)17)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h3-10,12,18,20-21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAUVXPMAXODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B4996414.png)


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996431.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B4996448.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![1-[4-(4-methylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4996471.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4996476.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4996513.png)